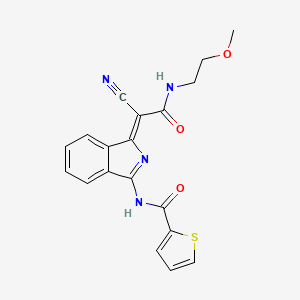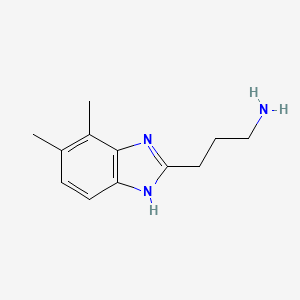
3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine is a chemical compound with a molecular formula of C12H16N2. This compound features a benzimidazole ring substituted with two methyl groups at positions 4 and 5, and a propan-1-amine group at position 2. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by alkylation. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with 4,5-dimethylbenzaldehyde in the presence of an acid catalyst to form 4,5-dimethyl-1H-benzimidazole.
Alkylation: The resulting benzimidazole is then alkylated with 3-chloropropan-1-amine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The propan-1-amine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
4,5-Dimethylbenzimidazole: A derivative with similar structural features but lacking the propan-1-amine group.
3-(1H-Benzimidazol-2-yl)-propan-1-amine: A similar compound without the methyl substitutions.
Uniqueness
3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine is unique due to the presence of both the dimethyl substitutions on the benzimidazole ring and the propan-1-amine group. These structural features contribute to its distinct chemical properties and potential biological activities.
特性
IUPAC Name |
3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8-5-6-10-12(9(8)2)15-11(14-10)4-3-7-13/h5-6H,3-4,7,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYAETBUIDWSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCCN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2948885.png)
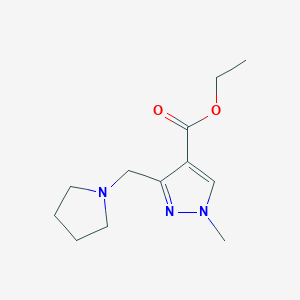
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2948889.png)
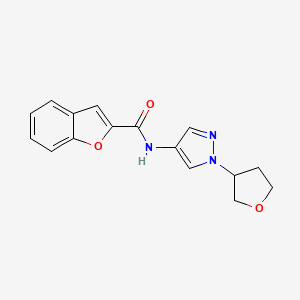
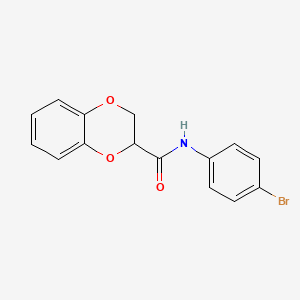
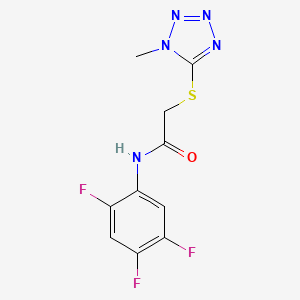
![N-(2,4-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2948897.png)
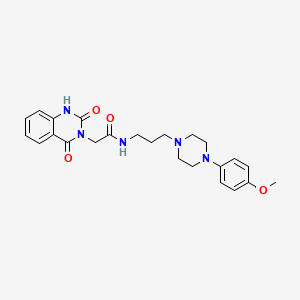

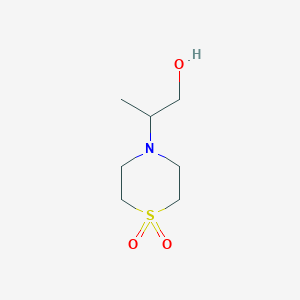
![3-chloro-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyridine](/img/structure/B2948902.png)
![3-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2948903.png)
